2-Hydroxy Irinotecan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2-Hydroxy Irinotecan involves complex chemical processes including regioselective nitration and a SNAr displacement. A key precursor in its synthesis is 2-Amino-5-hydroxypropiophenone. This strategy, highlighted by Rao et al. (2013), is high yielding, economical, and has been performed on a plant scale, demonstrating the scalability of this synthetic route (Rao, Rao, Yadav, & Khagga, 2013).

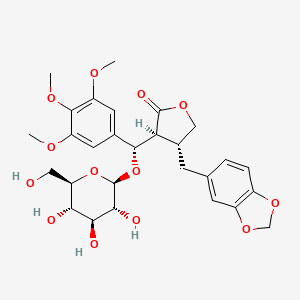

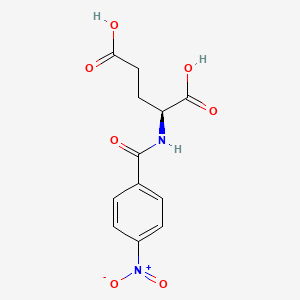

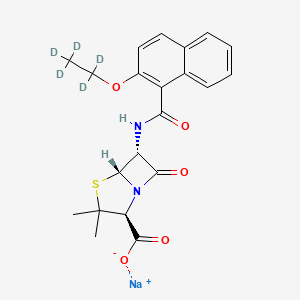

Molecular Structure Analysis

The molecular structure of 2-Hydroxy Irinotecan, like its parent compound irinotecan, features a lactone ring crucial for its activity as a topoisomerase inhibitor. This structure enables the drug to bind to the topoisomerase I-DNA complex, preventing the relegation of the single-strand breaks made by the topoisomerase enzyme, thus inhibiting DNA replication and transcription.

Chemical Reactions and Properties

The active metabolite SN-38 undergoes further metabolism in the liver, primarily through glucuronidation by UDP-glucuronosyltransferase 1A1 (UGT1A1), to form SN-38G, a more water-soluble and less toxic form that can be excreted from the body. The presence of functional polymorphisms in the gene encoding UGT1A1 can significantly affect the pharmacokinetics and toxicity profile of irinotecan and its metabolites (Charasson et al., 2004).

Physical Properties Analysis

Irinotecan and its metabolites, including 2-Hydroxy Irinotecan, have specific physical properties that affect their pharmacokinetics and pharmacodynamics. For example, the solubility of SN-38 is very low, which limits its clinical application. This has led to the development of novel formulations and derivatives, such as nanoparticulate delivery systems, to improve the solubility and therapeutic efficacy of SN-38 for colorectal carcinoma treatment (Salmanpour et al., 2019).

Chemical Properties Analysis

The chemical properties of 2-Hydroxy Irinotecan, particularly its stability and reactivity, are influenced by its lactone ring and the hydroxyl group. The lactone ring is crucial for its binding to the topoisomerase I-DNA complex, while the hydroxyl group plays a significant role in its solubility and reactivity. The conversion of irinotecan to SN-38 and its subsequent metabolism involves various enzymes, including carboxylesterases for activation and UGT1A1 for detoxification, demonstrating the complex interplay between the chemical properties of irinotecan and its biological effects.

Scientific Research Applications

Pharmacogenetics and Metabolism

The pharmacogenetics of human carboxylesterase 2 (CES2), an enzyme crucial for converting irinotecan into SN-38, plays a significant role in the variability of drug efficacy and toxicity among individuals. Functional polymorphisms in the CES2 gene can significantly impact the metabolic activation of irinotecan to SN-38, affecting treatment outcomes in cancer therapy (Charasson et al., 2004). Moreover, the comprehensive overview by Kciuk et al. (2020) on irinotecan’s molecular mode of action emphasizes the importance of its pharmacogenetics and introduces novel drug formulations to enhance delivery and minimize side effects (Kciuk, Marciniak, & Kontek, 2020).

Resistance Mechanisms

Research into irinotecan resistance mechanisms has revealed that alterations in drug metabolism and transport can significantly affect the efficacy of SN-38-based chemotherapy. For example, the role of organic anion transporter OATP1B1 in the hepatic uptake of SN-38 and its impact on the disposition of irinotecan highlights the complexity of resistance phenomena (Nozawa et al., 2005). Additionally, the establishment of an SN-38-resistant small cell lung cancer cell line has provided valuable insights into cross-resistance mechanisms and the role of topoisomerase I and II in drug resistance (Chikamori et al., 2004).

Novel Formulations

The development of novel formulations aims to improve the solubility, stability, and delivery of SN-38. One such approach is the creation of a liposome-based formulation of SN-38 (LE-SN-38), which enhances the drug's solubility and therapeutic efficacy, demonstrating the potential for overcoming the limitations of traditional irinotecan therapy (Zhang et al., 2004).

Future Directions

The future of 2-Hydroxy Irinotecan lies in the development of better irinotecan-based drug combinations, the development of combined modality treatment involving irinotecan + radiation, the evaluation of irinotecan in the adjuvant and neoadjuvant settings, and the identification of irinotecan’s activity .

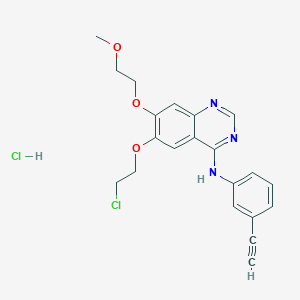

properties

CAS RN |

1346597-39-4 |

|---|---|

Product Name |

2-Hydroxy Irinotecan |

Molecular Formula |

C₃₃H₃₈N₄O₇ |

Molecular Weight |

602.68 |

synonyms |

(4S)-4,11-Diethyl-4-hydroxy-9-[(2-hydroxy-4-piperidinopiperidino)carbonyloxy]-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]-quinoline-3,14(4H,12H)-dione; Irinotecan 2-Hydroxy Impurity; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5'S,8'S,11'R,13'S,14'S,17'R)-11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1146378.png)